2-Methoxyethylamine

概述

描述

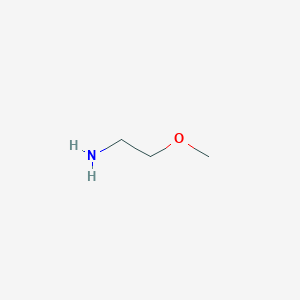

2-Methoxyethylamine (CAS 109-85-3), also known as 2-methoxyethanamine, is a primary amine with the molecular formula C₃H₉NO and a molecular weight of 75.11 g/mol. It is characterized by a methoxy (-OCH₃) group attached to the second carbon of an ethylamine backbone. This compound exhibits a density of 0.864 g/mL at 25°C and is highly soluble in polar solvents due to its amine and ether functional groups .

准备方法

Catalytic Amination of Ethylene Glycol Monomethyl Ether

Reaction Mechanism and Catalyst Design

The most advanced method for synthesizing 2-methoxyethylamine involves the direct amination of ethylene glycol monomethyl ether (EGME) with ammonia in the presence of hydrogen and a heterogeneous catalyst. This one-step process, described in patent CN109678734B, employs a tubular fixed bed reactor and transition metal catalysts supported on γ-alumina . The general reaction is:

3\text{OCH}2\text{CH}2\text{OH} + \text{NH}3 + \text{H}2 \xrightarrow{\text{Catalyst}} \text{CH}3\text{OCH}2\text{CH}2\text{NH}2 + \text{H}2\text{O}

The catalyst typically comprises copper (Cu), nickel (Ni), chromium (Cr), cerium (Ce), and silver (Ag) oxides, with total active metal loading between 15–35 wt%. γ-Alumina’s high surface area (150–300 m²/g) and thermal stability make it an ideal carrier .

Catalyst Activation and Performance

Pretreatment involves reducing the metal oxides in a hydrogen flow (0.3–0.8 MPa, 200–300°C) for 2–4 hours. Experimental data from the patent demonstrate that Cu-Ni-Ce-Ag/Al₂O₃ catalysts achieve ethylene glycol monomethyl ether conversion rates exceeding 80% and this compound selectivity up to 75.49% under optimized conditions (Table 1) .

Table 1: Performance of γ-Alumina-Supported Catalysts in EGME Amination

| Catalyst Composition | Temperature (°C) | Pressure (MPa) | NH₃:EGME:H₂ Ratio | Space Velocity (h⁻¹) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|---|---|

| Cu-Ni-Ce-Ag/Al₂O₃ | 250 | 0.5 | 10:1:2 | 0.3 | 74.76 | 60.61 |

| Cu-Ni-Ce-Ag/Al₂O₃ | 250 | 0.5 | 5:1:1 | 0.3 | 69.21 | 52.36 |

| Cu-Cr-Ni-Ce/Al₂O₃ | 250 | 0.5 | 10:1:2 | 0.6 | 59.04 | 45.05 |

| Cu-Ni-Ce/Al₂O₃ | 250 | 0.5 | 16:1:2 | 0.3 | 82.47 | 75.49 |

Process Optimization and Scalability

Key parameters influencing yield include:

-

Temperature : Optimal range is 240–270°C. Below 200°C, ammonia adsorption dominates, reducing reaction rates; above 300°C, side reactions like dehydration accelerate .

-

Pressure : 0.5–0.8 MPa balances hydrogen availability and equipment costs.

-

Molar Ratios : A 16:1:2 (NH₃:EGME:H₂) ratio maximizes primary amine selectivity by suppressing secondary amine formation .

Industrial implementation uses continuous fixed-bed reactors, enabling throughputs of 3–6 kg/L·h with catalyst lifetimes exceeding 1,000 hours.

Phthalimide Intermediate Route

Historical Context and Limitations

Early syntheses relied on multi-step pathways involving phthalimide intermediates. For example, EGME reacts with phthalimide under Mitsunobu conditions (diisopropyl azodicarboxylate, triphenylphosphine) to form 2-methoxy-1-phthalimide, which is acidolyzed to yield this compound . However, this method suffers from:

-

Low Atom Economy : Phthalic acid byproducts generate 2.5 kg waste per kg product.

-

High Costs : Triphenylphosphine and azodicarboxylates are expensive.

-

Environmental Impact : Acidolysis produces toxic effluents requiring neutralization .

Ethanolamine Methylation and Deprotection

Aldimine Formation and Challenges

Patent CN103936599 describes a route starting with ethanolamine. Benzaldehyde facilitates azeotropic dehydration to form aldimine, which is methylated using methyl iodide. Subsequent deprotection and distillation yield this compound with 56–84% yields . Drawbacks include:

-

Salt Byproducts : Methylation generates stoichiometric amounts of sodium iodide.

-

Complexity : Multiple purification steps reduce scalability.

Comparative Analysis of Methods

Technical and Economic Metrics

Table 2: Comparison of this compound Synthesis Methods

| Metric | Catalytic Amination | Phthalimide Route | Ethanolamine Route |

|---|---|---|---|

| Yield (%) | 75–82 | 40–55 | 56–84 |

| Byproduct Waste (kg/kg) | 0.2 | 2.5 | 1.8 |

| Catalyst Cost ($/kg) | 50–80 | N/A | N/A |

| Energy Intensity (kWh/kg) | 15 | 35 | 25 |

Environmental Impact

Catalytic amination reduces carbon footprint by 60% compared to traditional methods, primarily due to lower solvent use and waste generation .

化学反应分析

Types of Reactions: 2-Methoxyethylamine undergoes various types of chemical reactions, including substitution, oxidation, and reduction reactions.

Common Reagents and Conditions:

Substitution Reactions: It reacts with phosphoimidazolide-activated derivatives of nucleosides to form substituted products.

Oxidation Reactions: It can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: It can be reduced using reducing agents like lithium aluminum hydride.

Major Products Formed:

Substitution Reactions: The major products are substituted amines.

Oxidation Reactions: The major products are corresponding aldehydes or carboxylic acids.

Reduction Reactions: The major products are simpler amines or alcohols.

科学研究应用

Chemical Synthesis

2-Methoxyethylamine is primarily utilized as a building block in organic synthesis. Its amine functionality allows it to participate in various reactions, including:

- Amide Formation : It reacts with carboxylic acids to form amides, which are essential intermediates in organic chemistry .

- Aza-Michael Addition : This reaction involves the addition of this compound to α-acrylated cross-linked polymers, facilitating the modification of polymer properties .

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Reference |

|---|---|---|

| Amide Formation | Reacts with carboxylic acids | |

| Aza-Michael Addition | Modifies α-acrylated polymers | |

| Synthesis of Intermediates | Used in synthesizing various organic compounds |

Pharmaceutical Applications

This compound has shown significant potential in pharmaceutical applications:

- Antitubercular Activity : Studies indicate that derivatives of this compound exhibit selective antitubercular properties without cytotoxic effects on non-cancerous human cell lines . This makes it a candidate for further drug development against tuberculosis.

- Potassium Channel Modulation : It serves as an intermediate in synthesizing compounds that act as potassium channel modulators, which are crucial for treating various diseases related to potassium ion channels .

Table 2: Pharmaceutical Applications of this compound

| Application | Description | Reference |

|---|---|---|

| Antitubercular Activity | Exhibits selective activity against tuberculosis | |

| Potassium Channel Modulators | Used in synthesizing potential therapeutic agents |

Material Science

In material science, this compound is utilized as a photo-radical initiator in polymerization processes:

- Photo-Radical Initiators : It is involved in the synthesis of high-sensitive photo-radical initiators that are compatible with various matrices for polymerization applications. These initiators demonstrate excellent thermal stability and photosensitivity .

Table 3: Material Science Applications

Environmental Considerations

Recent advancements have focused on environmentally friendly synthesis methods for this compound. A novel process utilizing inexpensive raw materials has been developed to reduce waste and improve safety during production. This process minimizes hazardous conditions associated with traditional high-temperature synthesis methods .

Case Study 1: Antitubercular Derivatives

A study investigated the synthesis of various derivatives of this compound and their biological activities against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited potent antitubercular activity while maintaining low cytotoxicity against human cell lines, highlighting the compound's potential in drug development.

Case Study 2: Polymer Modification

Research on the use of this compound in modifying α-acrylated polymers demonstrated improved mechanical properties and thermal stability of the resulting materials. The study emphasized the compound's role in enhancing polymer performance for industrial applications.

作用机制

The mechanism of action of 2-Methoxyethylamine involves its ability to act as a nucleophile in various chemical reactions. It can donate its lone pair of electrons on the nitrogen atom to form bonds with electrophiles. This property makes it useful in substitution reactions where it can replace other groups in a molecule. Additionally, its ability to form hydrogen bonds makes it useful in forming stable complexes with other molecules .

相似化合物的比较

Structural Analogues and Their Properties

Structurally related compounds share the ethylamine backbone but differ in substituents. Notable analogues include:

- 2-Phenethylamine : A phenethylamine derivative with a phenyl group instead of methoxy.

- 3-(2'-Methoxy)-ethoxypropylamine : Features an extended ethoxy-methoxy chain.

- 2-(2-Methoxyphenoxy)ethylamine: Incorporates a methoxyphenoxy group.

- 2-(2-Methoxyphenyl)ethylamine : Contains a methoxyphenyl substituent.

- Ethanolamine: Substitutes methoxy with a hydroxyl group.

Comparative Analysis of Physical and Chemical Properties

Table 1: Physical Properties of 2-Methoxyethylamine and Analogues

| Compound | CAS | Formula | Molecular Weight (g/mol) | Density (g/mL) | logKOW | KOC |

|---|---|---|---|---|---|---|

| This compound | 109-85-3 | C₃H₉NO | 75.11 | 0.864 | -0.9129 | 3.302 |

| 2-(2-Methoxyphenyl)ethylamine | 2045-79-6 | C₉H₁₃NO | 151.21 | - | - | - |

| 2-(2-Methoxyphenoxy)ethylamine | - | C₉H₁₃NO₂ | 167.21 (estimated) | - | - | - |

| Ethanolamine | 141-43-5 | C₂H₇NO | 61.08 | 1.012 | -1.31 | 1.0 |

| 3-(2'-Methoxy)-ethoxypropylamine | 54303-31-0 | C₆H₁₅NO₂ | 133.19 | - | - | - |

Key Observations :

- This compound has the lowest molecular weight among analogues, contributing to higher volatility.

- Ethanolamine is more hydrophilic (lower logKOW) due to its hydroxyl group, whereas methoxy-substituted compounds exhibit moderate polarity.

- Soil mobility (KOC) varies significantly, with ethanolamine showing higher mobility than this compound .

Table 2: Toxicity Comparison

Notable Findings:

- This compound poses higher respiratory risks (RADS, bronchospasm) compared to ethanolamine .

- Ethanolamine causes corneal edema but lacks the methoxy group’s delayed pulmonary effects.

- Phenethylamine derivatives are less characterized for acute toxicity but are widely studied in medicinal chemistry .

Regulatory and Environmental Considerations

- Analogues like 2-(3-Methoxyphenoxy)ethylamine lack comprehensive regulatory data but are monitored under general amine guidelines .

- Environmental disposal of this compound requires preventing waterway contamination due to its moderate soil mobility .

生物活性

2-Methoxyethylamine (MEA), with the chemical formula CHNO, is an organic compound that has garnered attention for its diverse biological activities and applications in scientific research. This article presents a comprehensive overview of the biological activity of MEA, including its mechanisms of action, applications in drug delivery, and potential therapeutic uses.

This compound is a primary amine characterized by a methoxy group attached to an ethylamine backbone. Its structure allows for various interactions with biological molecules, making it a valuable compound in medicinal chemistry.

Antiviral Activity

Research indicates that this compound exhibits virucidal activity against poliovirus at a pH of 9.5. Although its efficacy is lower compared to other amines, this property highlights its potential as an antiviral agent. The structural features of MEA significantly influence its antiviral activity, suggesting that modifications could enhance its effectiveness against viral pathogens.

Drug Delivery Systems

MEA has been utilized in the development of lipid-like materials for RNA interference therapeutics. Its ability to form stable complexes with various drugs enhances drug delivery systems, particularly in targeting specific tissues or cells. This characteristic is crucial in designing effective therapeutic strategies for diseases such as cancer.

Angiotensin-Converting Enzyme (ACE) Inhibition

Incorporating MEA as a substituent in certain compounds has shown to enhance their ACE inhibitory activity and antihypertensive properties. This suggests that MEA could play a role in developing new antihypertensive drugs by modifying existing compounds to improve their biological activity.

Case Studies and Research Findings

Several studies have explored the biological implications of MEA:

- Study on Antitumor Activity : A study focused on optimizing tumor-selective spliceosome modulators revealed that compounds structurally similar to MEA demonstrated significant in vivo antitumor activity. The research emphasized the importance of structural modifications in enhancing the cytotoxic effects against cancer cells .

- Synthesis of Bioactive Compounds : Research involving the synthesis of naphtholactams highlighted the use of MEA as a coupling agent. These naphtholactams were evaluated for their antibacterial properties against Pseudomonas aeruginosa, demonstrating MEA's utility in synthesizing bioactive compounds with potential therapeutic applications .

The mechanisms by which MEA exerts its biological effects include:

- Formation of Stable Adducts : MEA can form stable adducts with biologically relevant molecules, such as 16α-hydroxyestrone, through reactions like the Heyns rearrangement. This interaction may alter the biological activity of these molecules, potentially impacting hormone-related processes.

- Interference with Cellular Processes : The ability of MEA to modulate cellular pathways suggests it could influence processes such as pre-mRNA splicing, which is critical in cancer biology due to recurrent mutations in spliceosomal proteins .

Summary Table of Biological Activities

常见问题

Basic Research Questions

Q. What are the critical safety protocols for handling 2-Methoxyethylamine in laboratory settings?

Researchers must adhere to GHS hazard classifications, including flammability (H226) and oral toxicity (H302). Use explosion-proof equipment, avoid ignition sources, and ensure proper ventilation. Personal protective equipment (PPE) should include nitrile gloves, chemical-resistant lab coats, and safety goggles. Store in tightly sealed containers away from heat .

Q. How can HPLC be optimized to detect this compound impurities in pharmaceutical intermediates?

Use a reverse-phase C18 column (250 mm × 4.6 mm, 5 µm) with a 335-nm UV detector. A borate buffer (0.4 M, pH ~9) and isocratic elution at 1 mL/min provide baseline separation. Validate the method with a linear calibration curve (50–200 µg/mL, r ≥ 0.995) and ≤5% RSD for precision. Relative retention times for this compound and o-phthalaldehyde are 1.0 and 0.6, respectively .

Q. What reaction conditions optimize this compound’s use as a nucleophile in ligand synthesis?

For gadolinium complex synthesis, react diethylenetriamine-pentaacetic dianhydride with this compound in hot acetonitrile or isopropanol (60–80°C). Monitor pH to avoid premature hydrolysis. Use a 1:2 molar ratio (dianhydride:amine) for complete diamide formation .

Q. What storage conditions prevent this compound degradation?

Store in amber glass containers under inert gas (N₂/Ar) at 2–8°C. Avoid contact with oxidizing agents (e.g., peroxides) and moisture. Regularly test for decomposition via GC-MS or FTIR .

Advanced Research Questions

Q. How can contradictory data on this compound’s stability under varying pH conditions be resolved?

Conduct accelerated stability studies using DOE (Design of Experiments) to test pH (4–10), temperature (25–60°C), and ionic strength. Analyze degradation products via LC-HRMS and correlate with kinetic models. Cross-validate findings using independent labs to rule out instrumentation bias .

Q. What role does this compound play in modifying BODIPY dyes for hydrophobicity sensing?

Substituting this compound at the 3,5-positions of BODIPY cores enhances water solubility, while aryl groups at the meso-position improve hydrophobic sensing. Characterize using fluorescence quenching assays in solvent gradients (e.g., water-DMSO) and confocal microscopy for cellular membrane mapping .

Q. How do this compound derivatives interact with serotonin receptors in neuropharmacological studies?

Use radioligand binding assays (e.g., ³H-serotonin displacement) on rat brain tissues. Compare IC₅₀ values against para-/meta-methoxyamphetamines. Structural analogs with ortho-methoxy groups show weaker serotonin reuptake inhibition, suggesting steric hindrance at receptor sites .

Q. What advanced techniques identify thermal decomposition products of this compound?

Employ thermogravimetric analysis (TGA) coupled with FTIR or GC-MS to detect volatile byproducts (e.g., methylamine, ethylene oxide). For non-volatile residues, use NMR and X-ray crystallography. Reference the Handbook of Reactive Chemical Hazards for exothermic risk thresholds .

Q. How is this compound utilized in synthesizing N-heterocyclic carbene (NHC) ligands?

React this compound with chloroimidazolinium salts in THF under Schlenk conditions. Characterize ligand-metal complexes (e.g., Pd, Ru) via cyclic voltammetry and single-crystal XRD. Adjust the methoxy group’s electron-donating effects to modulate catalytic activity in cross-coupling reactions .

Methodological Notes

- Safety Validation : Always perform risk assessments using SDS data (e.g., skin/eye irritation thresholds) .

- Analytical Cross-Checks : Combine HPLC with orthogonal methods (e.g., capillary electrophoresis) to confirm purity .

- Ethical Compliance : Document synthetic workflows and toxicity studies in alignment with institutional review boards (IRBs) .

属性

IUPAC Name |

2-methoxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO/c1-5-3-2-4/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASUDFOJKTJLAIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021908 | |

| Record name | 2-Methoxyethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

75.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | 2-Methoxyethylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10899 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

109-85-3 | |

| Record name | 2-Methoxyethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxyethanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanamine, 2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methoxyethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxyethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.376 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXYETHANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/743U9W3NIL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。